molecular formula C18H22N2OS B11332091 2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11332091
M. Wt: 314.4 g/mol
InChI Key: UAADRYPVYYEZSK-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a pyrrolidine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzamide Core: The starting material, 2-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄ in dry ether under reflux.

    Substitution: Nitration using HNO₃/H₂SO₄ at low temperatures (0-5°C).

Major Products

    Oxidation: Thiophene sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro-substituted benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological systems, including binding affinity and specificity.

    Industrial Applications: The compound’s unique structure may be useful in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific biological target. Generally, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The pyrrolidine and thiophene rings can enhance binding affinity and specificity by fitting into hydrophobic pockets or interacting with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophene ring, which may reduce its binding affinity and specificity.

    N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the methyl group on the benzamide, potentially altering its electronic properties and reactivity.

Uniqueness

2-methyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both the pyrrolidine and thiophene rings, which can confer specific electronic and steric properties. These features may enhance its potential as a versatile scaffold in drug design and other applications.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

2-methyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C18H22N2OS/c1-14-7-2-3-8-15(14)18(21)19-13-16(17-9-6-12-22-17)20-10-4-5-11-20/h2-3,6-9,12,16H,4-5,10-11,13H2,1H3,(H,19,21)

InChI Key

UAADRYPVYYEZSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCC3

Origin of Product

United States

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